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Compound of Interest

Compound Name: Tetrahydrofuran-3-carboxylic acid

Cat. No.: B120303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-

Tetrahydrofuran-3-carboxylic acid, a chiral building block of significant interest in

pharmaceutical development. This document compiles available data for ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry, alongside detailed experimental protocols to aid in the

characterization and analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for (R)-

Tetrahydrofuran-3-carboxylic acid. Due to the limited availability of specific data for the (R)-

enantiomer, data from its (S)-enantiomer and related analogs are included for comparative

purposes.

¹H NMR Data
While a specific ¹H NMR spectrum for (R)-Tetrahydrofuran-3-carboxylic acid is not readily

available in the public domain, data for the corresponding (S)-enantiomer provides a reliable

reference. The chemical shifts and multiplicities are expected to be identical for both

enantiomers.

Table 1: ¹H NMR Spectroscopic Data for Tetrahydrofuran-3-carboxylic Acid Moiety
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Proton
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

Notes

H3 3.00 - 3.20 m -
Chiral center

proton

H2α/H2β 3.80 - 4.10 m -

Diastereotopic

protons adjacent

to the oxygen

atom

H4α/H4β 2.10 - 2.40 m -
Diastereotopic

protons

H5α/H5β 3.60 - 3.90 m -

Diastereotopic

protons adjacent

to the oxygen

atom

COOH > 10 br s -

Chemical shift is

concentration

and solvent

dependent

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration. The data presented is a general representation based on typical values for

similar structures.

¹³C NMR Data
Specific ¹³C NMR data for (R)-Tetrahydrofuran-3-carboxylic acid is not widely published.

However, based on data from related tetrahydrofuran derivatives and general chemical shift

predictions, the following assignments can be anticipated.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid
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Carbon Chemical Shift (ppm) Notes

C=O 170 - 185 Carboxylic acid carbonyl

C3 40 - 50 Chiral center carbon

C2 65 - 75
Carbon adjacent to the oxygen

atom

C4 25 - 35

C5 65 - 75
Carbon adjacent to the oxygen

atom

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy Data
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and

a strong C=O stretching band.[1]

Table 3: Characteristic IR Absorption Bands for (R)-Tetrahydrofuran-3-carboxylic Acid

Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 2500 - 3300 Strong, Very Broad O-H Stretch

C-H (Aliphatic) 2850 - 3000 Medium to Strong C-H Stretch

C=O (Carboxylic Acid) 1700 - 1725 Strong, Sharp C=O Stretch

C-O 1210 - 1320 Medium C-O Stretch

Mass Spectrometry Data
Specific mass spectrometry data for (R)-Tetrahydrofuran-3-carboxylic acid is not readily

available. The expected molecular ion peak and potential fragmentation patterns are outlined

below.
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Table 4: Predicted Mass Spectrometry Data for (R)-Tetrahydrofuran-3-carboxylic Acid

m/z Ion Notes

116.0473 [M]⁺ Molecular Ion (Exact Mass)

71 [M - COOH]⁺
Loss of the carboxylic acid

group

43 [C₃H₇]⁺
Further fragmentation of the

tetrahydrofuran ring

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of (R)-Tetrahydrofuran-3-carboxylic acid in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the

chemical shift of the carboxylic acid proton.

Transfer the solution to a 5 mm NMR tube.

For chiral analysis, a chiral solvating agent can be added to the NMR tube to induce

chemical shift differences between the enantiomers.

¹H NMR Spectroscopy Protocol:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Reference the spectrum to the residual solvent peak.
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¹³C NMR Spectroscopy Protocol:

Acquire the spectrum on the same instrument as the ¹H NMR.

Use a proton-decoupled pulse sequence.

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance and longer relaxation times of the ¹³C

nucleus.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid (R)-Tetrahydrofuran-3-carboxylic acid directly onto the center

of the ATR crystal.[2]

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Analysis:

Derivatization: To improve volatility and chromatographic separation, the carboxylic acid can

be derivatized, for example, by esterification.

GC Column: Utilize a chiral capillary column (e.g., a cyclodextrin-based stationary phase) to

separate the enantiomers.

GC Conditions:

Injector Temperature: 250 °C
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Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at

a rate of 5-10 °C/min to a final temperature of around 220 °C.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral

carboxylic acid like (R)-Tetrahydrofuran-3-carboxylic acid.
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Workflow for Spectroscopic Analysis of (R)-Tetrahydrofuran-3-carboxylic Acid

Sample Acquisition
((R)-Tetrahydrofuran-3-carboxylic acid)

NMR Spectroscopy

Dissolve in deuterated solvent

IR Spectroscopy

Direct analysis (liquid)

Mass Spectrometry

GC-MS with Chiral Column

Direct injection if sufficiently volatile

¹H NMR ¹³C NMR Chiral NMR (optional)

Data Processing & Analysis

Derivatization (optional)

Structure Elucidation & Purity Assessment

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for the spectroscopic characterization of (R)-

Tetrahydrofuran-3-carboxylic acid. For definitive structural confirmation and purity

assessment, it is crucial to acquire experimental data for the specific compound of interest and

compare it with reference standards when available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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